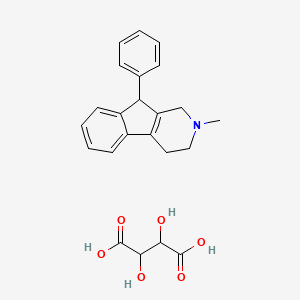

Phenindamine tartrate

Vue d'ensemble

Description

Le tartrate de phendimetrazine est une amine sympathomimétique phénylalkylamine, chimiquement apparentée aux amphétamines. Il est principalement utilisé comme anorexigène dans le traitement à court terme de l'obésité exogène. Le composé agit en stimulant le système nerveux central, ce qui augmente la fréquence cardiaque et la pression artérielle, réduisant ainsi l'appétit .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le tartrate de phendimetrazine est synthétisé par une série de réactions chimiques impliquant la condensation de la phénylacétone avec de la méthylamine, suivie d'une cyclisation pour former le cycle morpholine. Le produit final est ensuite mis en réaction avec de l'acide tartrique pour former le sel de tartrate .

Méthodes de production industrielle : Dans les environnements industriels, la synthèse du tartrate de phendimetrazine implique des réacteurs chimiques à grande échelle où les conditions réactionnelles telles que la température, la pression et le pH sont soigneusement contrôlées afin d'optimiser le rendement et la pureté. Le produit final est purifié par des procédés de cristallisation et de filtration .

Analyse Des Réactions Chimiques

Types de réactions : Le tartrate de phendimetrazine subit plusieurs types de réactions chimiques, notamment:

Oxydation : Le composé peut être oxydé pour former de la phénmetrazine.

Réduction : Les réactions de réduction peuvent convertir le tartrate de phendimetrazine en son amine correspondante.

Substitution : Diverses réactions de substitution peuvent se produire sur le cycle phényle ou le cycle morpholine

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le chlore ou le brome dans des conditions acides ou basiques

Principaux produits :

Oxydation : Phénmetrazine.

Réduction : Dérivés aminés correspondants.

Substitution : Dérivés halogénés de la phendimetrazine

4. Applications de recherche scientifique

Le tartrate de phendimetrazine a plusieurs applications de recherche scientifique:

Chimie : Utilisé comme étalon de référence en chimie analytique pour le développement de méthodes chromatographiques.

Biologie : Étudié pour ses effets sur la libération et la recapture des neurotransmetteurs dans les cellules neuronales.

Médecine : Investigué pour son utilisation potentielle dans le traitement de l'obésité et des troubles métaboliques associés.

Industrie : Utilisé dans la formulation de médicaments pour la perte de poids et de compléments alimentaires

5. Mécanisme d'action

Le tartrate de phendimetrazine agit en stimulant la libération de norépinéphrine et de dopamine dans le cerveau, ce qui supprime l'appétit et augmente le métabolisme. Il se lie au transporteur de norépinéphrine et l'inverse, ce qui entraîne une augmentation des niveaux de norépinéphrine dans la fente synaptique. Cette action entraîne l'activation du système alpha-adrénergique, ce qui contribue à ses effets suppresseurs de l'appétit .

Applications De Recherche Scientifique

Pharmacological Mechanism

Phenindamine tartrate functions by blocking the action of histamine, a naturally occurring chemical in the body that is responsible for allergic symptoms. By competing with histamine for binding sites on H1 receptors, it reduces the intensity of allergic reactions and tissue responses mediated by histamine release . The compound is particularly effective in treating symptoms such as:

- Sneezing

- Runny nose

- Itching

- Watery eyes

- Hives

- Rashes

Clinical Applications

This compound is primarily utilized in clinical settings to manage various allergic conditions. Its applications include:

- Allergic Rhinitis : Effective in reducing symptoms of hay fever and other forms of allergic rhinitis.

- Common Cold Symptoms : Alleviates sneezing and nasal congestion associated with colds.

- Dermatological Reactions : Treats hives and other skin rashes caused by allergies.

Research Applications

In addition to its therapeutic uses, this compound has been employed in research settings to study antihistaminic effects and histamine-related pathways in biological systems. Notable areas of research include:

- Sleep Studies : Investigations into its sedative properties have shown that phenindamine can induce drowsiness, making it a subject of interest in psychomotor performance studies .

- Antioxidant Activity : Some studies suggest that phenindamine may possess antioxidant properties, contributing to its therapeutic effects beyond mere antihistaminic action.

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

- A study examining the effects of phenindamine on sleepiness found that while it did induce drowsiness, it was less impairing than diphenhydramine in psychomotor tests . This suggests a favorable profile for patients requiring antihistamines without significant sedation.

- Another investigation into its use for allergic reactions demonstrated significant symptom relief in patients suffering from seasonal allergies, supporting its continued use as a first-line treatment option .

Mécanisme D'action

Phendimetrazine tartrate acts by stimulating the release of norepinephrine and dopamine in the brain, which suppresses appetite and increases metabolic rate. It binds to and reverses the norepinephrine transporter, leading to increased levels of norepinephrine in the synaptic cleft. This action results in the activation of the alpha-adrenergic system, which contributes to its appetite-suppressive effects .

Comparaison Avec Des Composés Similaires

Le tartrate de phendimetrazine est souvent comparé à d'autres amines sympathomimétiques telles que la phentermine et la phenmetrazine:

Phentermine : Effets suppresseurs de l'appétit similaires mais diffère par sa structure chimique et sa durée d'action.

Phenmetrazine : Un métabolite de la phendimetrazine, il a des effets pharmacologiques similaires mais est moins utilisé en raison de son potentiel de dépendance plus élevé

Unicité : La combinaison unique de suppression de l'appétit et de stimulation métabolique du tartrate de phendimetrazine, ainsi que sa liaison spécifique aux transporteurs de norépinéphrine et de dopamine, le distingue des autres médicaments pour la perte de poids .

Activité Biologique

Phenindamine tartrate is a well-studied compound primarily recognized for its role as an antihistamine. This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

This compound is a salt form of phenindamine, with the chemical formula and a molecular weight of approximately 411.454 g/mol. It is characterized by its structure as a pyridindene derivative, which includes an indene moiety fused with a benzene ring. The compound acts as an antagonist at the histamine H1 receptor, effectively blocking the action of histamine, a naturally occurring chemical that mediates allergic responses .

Biological Activity

- Antihistaminic Effects :

- Sedative Properties :

-

Potential Antioxidant Activity :

- There is emerging evidence suggesting that phenindamine may possess antioxidant properties, which could contribute to its therapeutic effects beyond mere antihistaminic action.

Case Studies and Clinical Trials

- A study assessing the psychomotor effects of phenindamine indicated that while it does produce some sedation, it is less impairing than diphenhydramine in various psychomotor tests. In trials where subjects received single doses of phenindamine (25 mg), results showed no significant differences from placebo in terms of reaction times and alertness .

- Another study highlighted that phenindamine's binding to plasma demonstrated high enantioselectivity (ES = 2.5), indicating its potential for varied biological interactions compared to other antihistamines like trimeprazine and promethazine .

Comparative Analysis with Other Antihistamines

| Compound Name | Chemical Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Diphenhydramine | Ethanolamine derivative | Antihistamine | Strong sedative effects; used in sleep aids |

| Chlorpheniramine | Alkyl amine derivative | Antihistamine | Less sedative; often used for allergies |

| Brompheniramine | Alkyl amine derivative | Antihistamine | Longer duration of action; less sedation |

| Doxylamine | Ethanolamine derivative | Antihistamine | Used in combination products for colds |

| Phenindamine | Pyridindene derivative | Antihistamine | Unique profile as both an antihistaminic agent and potential sedative |

Safety and Side Effects

While this compound is generally considered safe when used as directed, overdose can lead to significant side effects including extreme sleepiness, confusion, blurred vision, dry mouth, and hallucinations . Reports indicate that adverse reactions can occur in 25% to 65% of cases involving antihistamines .

Propriétés

Numéro CAS |

569-59-5 |

|---|---|

Formule moléculaire |

C16H23NO7 |

Poids moléculaire |

341.36 g/mol |

Nom IUPAC |

(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,3S)-3,4-dimethyl-2-phenylmorpholine |

InChI |

InChI=1S/C12H17NO.C4H6O6/c1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11;5-1(3(7)8)2(6)4(9)10/h3-7,10,12H,8-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-,12+;1-,2-/m01/s1 |

Clé InChI |

VEPOHXYIFQMVHW-PVJVQHJQSA-N |

SMILES |

CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.C(C(C(=O)O)O)(C(=O)O)O |

SMILES isomérique |

C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canonique |

CC1C(OCCN1C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

569-59-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

82-88-2 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Phenindamine Tartrate; Pernovine, Plegine, Phenindamine, Nolahist; Thephorin; Phenindamine tartrate; Mixture Name, PV Tussin Syrup, PV Tussin Tablet, Nolahist (TN), Phenindamine bitartrate; Phenindamine hydrogen tartrate; Phenindamine tartrate (USAN); Phenindamine tartrate [USAN]; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.